molecular formula C20H22Cl3NO2 B12813141 1-(2,4,5-Trichlorophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 23288-29-1

1-(2,4,5-Trichlorophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12813141
CAS No.: 23288-29-1
M. Wt: 414.7 g/mol
InChI Key: IJLARBWXSSXHNL-UHFFFAOYSA-N
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Description

6,7-dimethoxy-2-methyl-1-[2-(2,4,5-trichlorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline, with the nitrogen atom located at the second position of the ring. This compound is characterized by the presence of methoxy groups at the 6th and 7th positions, a methyl group at the 2nd position, and a trichlorophenyl ethyl group at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-2-methyl-1-[2-(2,4,5-trichlorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-1-aminomethyl ketone with a formylating agent, followed by cyclization and subsequent functional group modifications . The reaction conditions typically involve the use of polar solvents such as chloroform, ethanol, or dimethyl sulfoxide, and may require the presence of catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6,7-dimethoxy-2-methyl-1-[2-(2,4,5-trichlorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the side chains.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, dihydroisoquinolines, and various substituted isoquinolines, depending on the specific reaction and conditions used.

Scientific Research Applications

6,7-dimethoxy-2-methyl-1-[2-(2,4,5-trichlorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2-methyl-1-[2-(2,4,5-trichlorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6,7-dimethoxy-2-methyl-1-[2-(2,4,5-trichlorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline include other isoquinoline derivatives with different substituents, such as:

Uniqueness

The uniqueness of 6,7-dimethoxy-2-methyl-1-[2-(2,4,5-trichlorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

23288-29-1

Molecular Formula

C20H22Cl3NO2

Molecular Weight

414.7 g/mol

IUPAC Name

6,7-dimethoxy-2-methyl-1-[2-(2,4,5-trichlorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C20H22Cl3NO2/c1-24-7-6-12-9-19(25-2)20(26-3)10-14(12)18(24)5-4-13-8-16(22)17(23)11-15(13)21/h8-11,18H,4-7H2,1-3H3

InChI Key

IJLARBWXSSXHNL-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CCC3=CC(=C(C=C3Cl)Cl)Cl)OC)OC

Origin of Product

United States

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